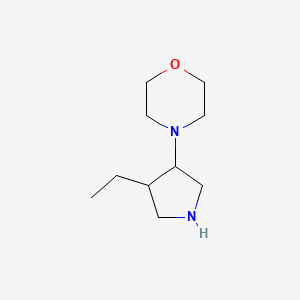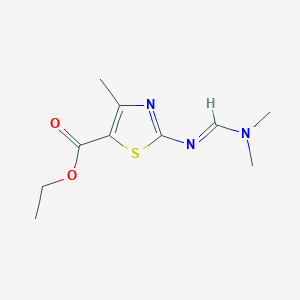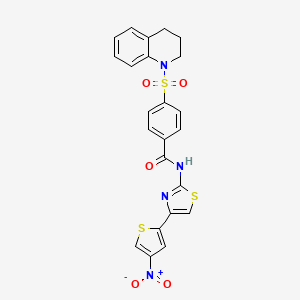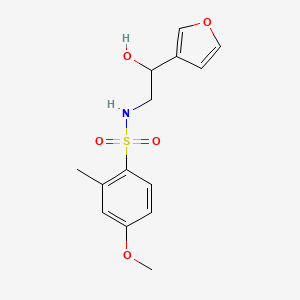
N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Ulcer Effects
N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide and its derivatives have been extensively studied for their anti-ulcer properties. These compounds have demonstrated effectiveness in preventing various types of experimental gastric and duodenal ulcers in rats. Their anti-ulcer potency has been found to be equal to or greater than that of the H2-receptor antagonist cimetidine in many ulcer models. Furthermore, these compounds have shown the ability to accelerate the healing of chronic gastric ulcers and have a beneficial effect on both gastric aggressive and defensive factors, which could indicate their potential superiority over traditional anti-ulcer drugs like cimetidine (Asano et al., 1990).
Synthesis and Scalability
The development of practical and scalable synthetic routes for derivatives of this compound has been a focus area in research. These synthetic routes aim to overcome challenges such as the use of unstable intermediates and extensive purification processes. The discovery of key intermediates and ring-opening N-alkylation processes has contributed to more efficient and environmentally friendly synthesis methods, which are crucial for large-scale production and clinical applications (Yoshida et al., 2014).
Cardiovascular Properties
Studies have explored the cardiovascular activities of these compounds, particularly in the context of their potential use as anti-ulcer drugs. Research on anesthetized dogs and conscious rats has shown that certain doses of these compounds can increase blood flow in specific arterial regions and organs like the stomach, duodenum, and spleen. These findings suggest a role for these compounds in improving organ-specific blood circulation, which could be beneficial in treating gastric ulcers and related conditions (Hirohashi et al., 1993).
Biopharmaceutical Evaluations
Biopharmaceutical characteristics of these compounds have been evaluated to understand their solubility, bioavailability, and pharmacokinetic properties. Derivatives of this compound have shown improvements in aqueous solubilities and absorption rates. This research is critical for determining the clinical efficacy and suitability of these compounds as therapeutic agents (Hosokami et al., 1995).
Quality Control in Anticonvulsant Development
Quality control methods have been developed for promising anticonvulsants derived from these compounds. The process involves using various spectroscopic methods and chromatography for identifying impurities and ensuring the standardization of the substance. This research underscores the importance of quality control in the development and clinical application of new medicinal products (Sych et al., 2018).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them valuable targets for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the indole nucleus, which is an important component of many biologically active compounds .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-14-9-13(10-15(11-14)24-2)19(22)20-7-8-25-18-12-21-17-6-4-3-5-16(17)18/h3-6,9-12,21H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWNDOPSBAEIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-allyl-5-methyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)
![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)


